Magnitude of SERT Affinity Loss Upon Removal of N-Isobutyl Group
The most closely related analog with published SERT binding data is N-(3-(trifluoromethyl)benzyl)-N-isobutylpiperidin-4-amine (CHEMBL381373), which exhibits a Ki of 0.260 nM at the human serotonin transporter [1]. Our target compound lacks the N-isobutyl group. Based on established SAR for this chemotype, N-dealkylation removes a critical lipophilic pocket interaction, typically causing a >1,000-fold loss in SERT affinity. While direct Ki data for CAS 1707602-13-8 is absent, cross-class analogy places its estimated SERT Ki in the micromolar range [2]. This dramatic potency differential positions the target compound as a valuable negative control or a minimalist fragment for de novo optimization.
| Evidence Dimension | SERT binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct Ki available; predicted >1000 nM based on SAR class |
| Comparator Or Baseline | N-(3-(trifluoromethyl)benzyl)-N-isobutylpiperidin-4-amine (CHEMBL381373) Ki = 0.260 nM |
| Quantified Difference | Estimated >3,800-fold decrease in affinity |
| Conditions | Displacement of [3H]citalopram from human SERT expressed in HEK cells; data from Eli Lilly/ChEMBL curated assay (Bioorg. Med. Chem. Lett. 16, 2006) |
Why This Matters
Procurement of the target over the N-isobutyl analog is essential when a low-SERT-affinity control or a fragment for SERT-independent profiling is required.
- [1] BindingDB BDBM50183124 (CHEMBL381373). N-(3-(trifluoromethyl)benzyl)-N-isobutylpiperidin-4-amine; SERT Ki = 0.260 nM. DOI: 10.1016/j.bmcl.2006.02.008. View Source
- [2] Patents-Review: US20070093526A1. 4-Amino-piperidine derivatives as monoamine uptake inhibitors. Eli Lilly and Company. Describes SAR for N-substituted piperidin-4-amines. View Source
